molecular formula C39H51N9O10 B1678712 Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 CAS No. 129809-09-2

Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2

Cat. No. B1678712
M. Wt: 805.9 g/mol
InChI Key: LGPYZTNCSBONPI-ZJZGAYNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide “Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2” is a linear hexapeptide . It has been studied as a potential antagonist for neurokinin-2 (NK-2) receptors .


Synthesis Analysis

The peptide has been synthesized and tested in a variety of isolated organs to determine its potential as a neurokinin-2 (NK-2) antagonist . It has been tested in three monoreceptor systems: the dog carotid artery (NK-1), the rabbit pulmonary artery (NK-2), and the rat portal vein (NK-3), as well as on other preparations containing NK-2 receptors .


Molecular Structure Analysis

The molecular formula of “Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2” is C39H51N9O10 . Its molecular weight is 805.9 g/mol . The IUPAC name is (3S)-3-[[ (2S)-2-acetamido-4-methylpentanoyl]amino]-4-[[ (2S)-5-amino-1-[[ (2S)-1-[[ (2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid .


Chemical Reactions Analysis

The peptide “Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2” has been shown to reduce or eliminate the effects of neurokinin A (NKA) in practically all the preparations containing NK-2 receptors .


Physical And Chemical Properties Analysis

The peptide “Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2” has a molecular weight of 805.9 g/mol . Its molecular formula is C39H51N9O10 .

properties

IUPAC Name

(3S)-3-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H51N9O10/c1-21(2)15-28(44-22(3)49)37(56)48-31(18-34(52)53)39(58)45-27(13-14-32(40)50)36(55)47-30(17-24-19-42-26-12-8-7-11-25(24)26)38(57)46-29(35(54)43-20-33(41)51)16-23-9-5-4-6-10-23/h4-12,19,21,27-31,42H,13-18,20H2,1-3H3,(H2,40,50)(H2,41,51)(H,43,54)(H,44,49)(H,45,58)(H,46,57)(H,47,55)(H,48,56)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQMNICJVWMKEV-QKUYTOGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H51N9O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926503
Record name 5-Benzyl-1,4,7,10,13-pentahydroxy-14-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-11-(3-hydroxy-3-iminopropyl)-1-imino-8-[(1H-indol-3-yl)methyl]-3,6,9,12-tetraazahexadeca-3,6,9,12-tetraen-16-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2

CAS RN

129809-09-2
Record name R 396
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129809092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzyl-1,4,7,10,13-pentahydroxy-14-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-11-(3-hydroxy-3-iminopropyl)-1-imino-8-[(1H-indol-3-yl)methyl]-3,6,9,12-tetraazahexadeca-3,6,9,12-tetraen-16-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
S Dion, N Rouissi, F Nantel, D Jukic, NE Rhaleb… - Pharmacology, 1990 - karger.com
A series of 21 peptides were synthesized and tested in a variety of isolated organs in order to determine their potential as neurokinin-2 (NK-2) antagonists. The peptides have been …
Number of citations: 41 karger.com
CA Maggi, R Patacchini, S Giuliani… - British journal of …, 1990 - Wiley Online Library
1 We have compared the ability of various tachykinins and selective tachykinin receptor agonists to induce contraction of the endothelium‐denuded rabbit pulmonary artery (RPA) and …
Number of citations: 182 bpspubs.onlinelibrary.wiley.com
SJ Ireland, F Bailey, A Cook, RM Hagan… - British journal of …, 1991 - Wiley Online Library
… Figure 3 Schild plots of [concentration-ratio - 1] against [concentration of antagonist] for antagonism by Ac-Leu-Asp-GlnTrp-Phe-Gly-NH2 (R396) of tachykinin agonist induced …
Number of citations: 73 bpspubs.onlinelibrary.wiley.com
SJ Taylor, GJ Kilpatrick - British journal of pharmacology, 1992 - Wiley Online Library
… The neurokinin NK2 receptor antagonists MEN 10207 and Ac-Leu-Asp-Gln-Trp-Phe-GlyNH2 (R 396), 1 x 10-i9-0- 5M, were without effect on either component of the contractile response…
Number of citations: 69 bpspubs.onlinelibrary.wiley.com
ME Logan, R Goswami, BE Tomczuk… - Annual Reports in …, 1991 - Elsevier
Publisher Summary The neurokinins, a class of peptide neurotransmitters, characterized by the common C-terminal sequence Phe-X-Gly-Leu Met-NH 2 , are widely distributed in the …
Number of citations: 28 www.sciencedirect.com
TA Almeida, J Rojo, PM Nieto, FM Pinto… - Current medicinal …, 2004 - ingentaconnect.com
In addition to the classical neurotransmitters, acetylcholine and noradrenaline, a wide number of peptides with neurotransmitter activity have been identified in the past few years. …
Number of citations: 368 www.ingentaconnect.com
SN Allogho, XK Nguyen-Le, F Gobeil… - Canadian journal of …, 1997 - cdnsciencepub.com
Experiments were performed on strips of mouse stomach and urinary bladder to characterize the receptors involved in the contractile responses of these tissues to neurokinins (…
Number of citations: 20 cdnsciencepub.com
AR Renzetti, RM Catalioto, M Criscuoli, P Cucchi… - Biochemical and …, 1998 - Elsevier
… [3H]MEN 11420 (62 Ci/mmol) was synthetized by SibTech, Inc, Elmsford NY, USA; R 396 (Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2) was a gift from Prof. D. Regoli, GR 159897, ((R)-1-[2-(5-…
Number of citations: 9 www.sciencedirect.com
C Tschöpe, P Picard, J Culmann, A Prat… - British journal of …, 1992 - ncbi.nlm.nih.gov
… Menarini Pharmaceuticals, Florence, Italy and used at a dose of 650 pmol; R 396 (Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2) was synthesized in the laboratoryof Dr D. Regoli at Sherbrooke …
Number of citations: 45 www.ncbi.nlm.nih.gov
CA Maggi, R Patacchini, P Rovero, P Santicioli - Am Rev Respir Dis, 1991 - atsjournals.org
The aim of the study was to assess which type (s) of tachyklnln receptor mediate the nonchollnerglc bronchoconstrlctlon produced by activation (electrical field stimulation) of …
Number of citations: 117 www.atsjournals.org

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